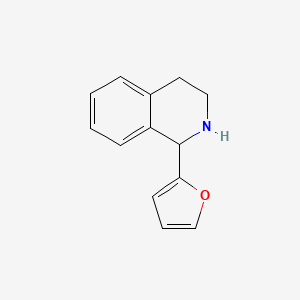

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

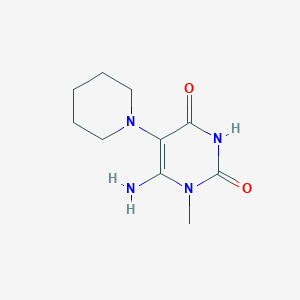

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline (FTHIQ) is an aromatic heterocyclic compound with a five-membered ring structure composed of one oxygen, one nitrogen, and three carbon atoms. FTHIQ has been studied for its potential applications in the field of medicinal chemistry and biochemistry, as well as for its potential use in laboratory experiments. FTHIQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant activities.

Applications De Recherche Scientifique

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

Antibacterial Property

A novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains . The strains that were most susceptible to the action of the compound were Staphylococcus .

Precursor for Pharmaceutical Medicines

Chiral heterocyclic alcohols are important precursors for the production of pharmaceutical medicines and natural products .

Production of Pyranone

(S)-1-(furan-2-yl)propan-1-ol can be used for the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Enzyme Activity Regulation

Low doses of a compound showed a dose-dependent inhibition of monophenolase, whereas high doses of this compound significantly increased the enzyme activity .

Mécanisme D'action

Mode of Action

It is known that the compound is part of the 1,2,3,4-tetrahydroisoquinolines (thiq) class, which has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

It is known that thiq-based compounds can influence a variety of biological pathways, depending on their specific structure and targets .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propriétés

IUPAC Name |

1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXMEXFAECISTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)